molecular formula C19H18ClNO4 B2470135 5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one CAS No. 879047-89-9

5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one

Cat. No. B2470135
CAS RN: 879047-89-9
M. Wt: 359.81
InChI Key: YVJYJXBQQBPULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of indolin-2-one and has been synthesized using various methods.

Scientific Research Applications

Pharmacological Effects and Potential Therapies

  • Antimicrobial and Antifungal Properties : Compounds similar to 5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one have demonstrated significant antimicrobial and antifungal activities. This suggests potential for developing new antibacterial and antifungal agents (Shingade, Bari, & Waghmare, 2012).

  • Antioxidant Activity : The antioxidant effects of chlorophyllin, a compound related to chlorogenic acid, have been studied, indicating its potential in scavenging various reactive oxygen species, which is vital for reducing oxidative stress in biological systems (Kumar, Devasagayam, Bhushan, & Verma, 2001).

  • Potential in HIV Treatment : Some analogs based on a similar structure have shown promise as potential anti-HIV-1 agents, highlighting a possible route for developing new treatments for HIV (Chander et al., 2018).

Biochemical Mechanisms and Interactions

  • Inhibition of Cytochrome P450 Activities : Chlorophyllin, a derivative of chlorophyll, has been shown to non-specifically inhibit cytochrome P450 activities, suggesting a mechanism for its potential antigenotoxic effects (Yun, Jeong, Jhoun, & Guengerich, 1995).

  • Interaction with Serotonin Receptors : Studies on similar indole compounds have explored their interaction with serotonin receptors, indicating potential therapeutic applications in neurological disorders (Martin et al., 1998).

Chemical Properties and Applications

  • Photophysical Characterization : Research into the photophysical properties of related compounds has provided insights into their stability and behavior in various media, which is crucial for developing photostable biological probes and imaging agents (Raju et al., 2016).

  • Oxidation Chemistry : The electrochemical oxidation of 5-hydroxytryptamine, an indole compound, has been studied, yielding insights into the chemical behavior of similar compounds, which is important for understanding their reactivity and potential applications (Wrona & Dryhurst, 1990).

properties

IUPAC Name

5-chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-13(22)12-19(24)16-11-14(20)7-8-17(16)21(18(19)23)9-10-25-15-5-3-2-4-6-15/h2-8,11,24H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJYJXBQQBPULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=C(C=CC(=C2)Cl)N(C1=O)CCOC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one

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